molecular formula C7H7BrN2O2 B8033032 3-Bromo-5-hydroxybenzohydrazide

3-Bromo-5-hydroxybenzohydrazide

Cat. No. B8033032
M. Wt: 231.05 g/mol
InChI Key: XNIZBIHNWKOIMK-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

Methyl 3-bromo-5-hydroxybenzoate (1 g, 4.33 mmol) was treated with hydrazine hydrate (1 ml, 20.5 mmol) and acetonitrile (5 ml) as a solvent according the method described in Preparation 226a to obtain 0.8 g (64% yield) of the title compound that was used in the next synthetic step without further purification. Purity 80%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
226a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5](OC)=[O:6].O.[NH2:14][NH2:15]>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([NH:14][NH2:15])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
226a
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)NN)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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